molecular formula C10H12N4O5S B7804962 Tazobactam acid

Tazobactam acid

Cat. No.: B7804962
M. Wt: 300.29 g/mol
InChI Key: LPQZKKCYTLCDGQ-CFGJQEBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Tazobactam acid is a complex organic molecule with significant applications in the pharmaceutical industry. It is known for its role as a β-lactamase inhibitor, which enhances the efficacy of β-lactam antibiotics by preventing bacterial resistance mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tazobactam acid involves multiple steps. One common method includes the reaction of penicillanic acid sulfone with triazole derivatives under controlled conditions. The reaction typically requires a nucleophilic reagent to attack the higher substituted carbon atom, forming a stable carbocation intermediate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques to ensure purity and consistency. The process is optimized for yield and efficiency, adhering to stringent pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for the development of analytical methods, including HPLC and GC. It is also employed in the synthesis of novel β-lactamase inhibitors .

Biology

In biological research, the compound is studied for its interactions with bacterial enzymes, particularly β-lactamases. It helps in understanding the mechanisms of antibiotic resistance and developing new strategies to combat bacterial infections .

Medicine

Medically, the compound is used in combination with β-lactam antibiotics to treat infections caused by β-lactamase-producing bacteria. It enhances the efficacy of antibiotics like penicillins and cephalosporins .

Industry

In the pharmaceutical industry, the compound is used in the formulation of combination drugs to extend the spectrum of activity of β-lactam antibiotics. It is also used in quality control and method development for pharmaceutical products .

Mechanism of Action

The compound exerts its effects by inhibiting β-lactamase enzymes, which are responsible for the hydrolysis of β-lactam antibiotics. By binding to the active site of the enzyme, it prevents the breakdown of the antibiotic, thereby restoring its antibacterial activity. The molecular targets include serine residues in the active site of β-lactamases, and the pathways involved are those related to bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these compounds, Tazobactam acid has a unique triazole moiety, which enhances its binding affinity and specificity for β-lactamase enzymes. This structural feature contributes to its effectiveness in overcoming bacterial resistance mechanisms .

Properties

IUPAC Name

(2S,3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7?,8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQZKKCYTLCDGQ-CFGJQEBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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